4-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide

ERK5 kinase inhibition Structure-activity relationship Pyrrole carboxamide SAR

4-(4-Fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide (CAS 478078-61-4) is a synthetic pyrrole-2-carboxamide derivative with molecular formula C₁₅H₁₅FN₂O₃ and molecular weight 290.29 g/mol. It belongs to a class of 4-aroyl-pyrrole-2-carboxamides that have been investigated as kinase inhibitor scaffolds, most notably against ERK5 (extracellular regulated kinase and Cdc7 kinases.

Molecular Formula C15H15FN2O3
Molecular Weight 290.294
CAS No. 478078-61-4
Cat. No. B2921634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide
CAS478078-61-4
Molecular FormulaC15H15FN2O3
Molecular Weight290.294
Structural Identifiers
SMILESCOCCNC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C15H15FN2O3/c1-21-7-6-17-15(20)13-8-11(9-18-13)14(19)10-2-4-12(16)5-3-10/h2-5,8-9,18H,6-7H2,1H3,(H,17,20)
InChIKeyHOAHGHIAPRWYQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide – Structural and Procurement Baseline


4-(4-Fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide (CAS 478078-61-4) is a synthetic pyrrole-2-carboxamide derivative with molecular formula C₁₅H₁₅FN₂O₃ and molecular weight 290.29 g/mol [1]. It belongs to a class of 4-aroyl-pyrrole-2-carboxamides that have been investigated as kinase inhibitor scaffolds, most notably against ERK5 (extracellular regulated kinase 5) and Cdc7 kinases [2]. This compound is listed in several commercial screening libraries and is offered by multiple vendors, typically at ≥95% purity [1], though its specific biological activity profile remains sparsely documented in the primary literature relative to close structural analogs.

Why Pyrrole-2-Carboxamide Analogs Cannot Be Substituted for 4-(4-Fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide


Within the 4-aroyl-pyrrole-2-carboxamide series, even modest changes to the N-substituent or the aroyl group produce substantial shifts in kinase selectivity, potency, and physicochemical properties. For example, the published ERK5 inhibitor 4-(2-bromo-6-fluorobenzoyl)-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide achieves ERK5 IC₅₀ 0.82 µM with >146-fold selectivity over p38α [1], while the unsubstituted parent or differently N-substituted analogs in the same series show markedly weaker potency and different selectivity profiles [1]. The target compound's unique combination of a 4-fluorobenzoyl aroyl group and an N-(2-methoxyethyl) side chain imparts distinct hydrogen-bonding capacity, lipophilicity (XLogP3 ≈ 1.6), and topological polar surface area (~71.2 Ų) [2] that cannot be replicated by analogs with different N-alkyl or N-aryl substitutions. Generic interchange without comparative data therefore risks invalidating SAR-based experimental designs.

Quantitative Differentiation Evidence for 4-(4-Fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide vs. Closest Analogs


N-Substituent Effect: 2-Methoxyethyl vs. Pyridin-3-yl in the ERK5 Pyrrole Carboxamide Series

In the pyrrole-2-carboxamide ERK5 inhibitor series, truncation of the N-substituent from bulkier groups to smaller alkyl/alkoxyalkyl chains resulted in ~3-fold potency enhancement against ERK5 and attenuated off-target p38α inhibition [1]. The target compound bears an N-(2-methoxyethyl) group, which is structurally intermediate between the unsubstituted carboxamide and the pyridin-3-yl-substituted lead compound. Based on the reported SAR trend, the 2-methoxyethyl substitution is predicted to confer different ERK5/p38α selectivity relative to the pyridin-3-yl analog, though direct experimental data for this specific compound have not been published in the peer-reviewed literature identified to date.

ERK5 kinase inhibition Structure-activity relationship Pyrrole carboxamide SAR

Aroyl Group Differentiation: 4-Fluorobenzoyl vs. 2-Bromo-6-Fluorobenzoyl in Pyrrole Carboxamides

Systematic variation of the aroyl substituent in the ERK5 pyrrole carboxamide series demonstrated that the identity and position of halogen substituents dramatically influence both ERK5 potency and selectivity over p38α [1]. The published lead compound 4-(2-bromo-6-fluorobenzoyl)-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide achieved sub-micromolar ERK5 IC₅₀ (0.82 µM) with >120 µM against p38α, while earlier hits with different aroyl groups showed no measurable selectivity [1]. The target compound carries a 4-fluorobenzoyl group (single fluorine at the para position) rather than the ortho-bromo/ortho-fluoro substitution pattern of the selective lead. Based on the series SAR, the mono-fluoro 4-substitution pattern is expected to yield a different kinase inhibition and selectivity fingerprint compared to di-halogenated ortho-substituted analogs.

Kinase selectivity Aroyl substitution SAR Pyrrole carboxamide

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

The target compound's computed XLogP3 of 1.6 [1] is lower than that of the published ERK5 inhibitor 4-(2-bromo-6-fluorobenzoyl)-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide, for which a higher logP is expected due to the additional bromine atom and the pyridine ring. The 2-methoxyethyl side chain introduces an ether oxygen that serves as an additional hydrogen bond acceptor, yielding a topological polar surface area (TPSA) of 71.2 Ų [1] versus the pyridinyl analog where the pyridine nitrogen contributes differently to polarity and basicity. These physicochemical differences translate to distinct predicted ADME profiles, including altered membrane permeability, solubility, and metabolic stability, which are critical parameters in cell-based screening and in vivo study design.

Drug-likeness Physicochemical properties ADME prediction

Availability and Purity: Vendor-Supplied Compound Consistency as a Procurement Decision Factor

The target compound is commercially available from multiple vendors, including Chemscene (Cat. No. not specified; storage at 2–8°C, sealed in dry conditions) and Leyan (Product No. 1623742; purity 98%) . AKSci lists the compound under catalog number 2053CL at 95% purity . This multi-vendor availability at defined purity levels enables procurement with batch-to-batch consistency, a practical consideration when selecting between this compound and less commercially available analogs that may require custom synthesis with attendant lead times and purity risks.

Chemical procurement Purity analysis Screening library compound

Application Scenarios for 4-(4-Fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide Based on Quantitative Evidence


SAR Probe for Mapping N-Substituent Effects in the Pyrrole-2-Carboxamide Kinase Inhibitor Series

The N-(2-methoxyethyl) group of this compound fills a specific gap in the pyrrole carboxamide SAR matrix. Published data from the ERK5 inhibitor series demonstrate that N-substituent identity alters kinase potency by ~3-fold [1], and the 2-methoxyethyl chain introduces an ether oxygen capable of participating in hydrogen-bonding networks distinct from alkyl or aryl N-substituents. Researchers constructing a comprehensive SAR table for this scaffold require this specific compound to probe the contribution of the methoxyethyl side chain to target engagement, selectivity, and physicochemical properties, as no other commercially available analog provides this exact substitution pattern [1].

Physicochemical Benchmarking in ADME Screening Cascades

With a computed XLogP3 of 1.6 and TPSA of 71.2 Ų [1], this compound occupies a favorable region of oral drug-likeness space that is distinct from more lipophilic di-halogenated analogs in the series. Its lower lipophilicity predicts improved aqueous solubility and potentially reduced CYP450 metabolism compared to the 2-bromo-6-fluorobenzoyl lead [1]. Procurement for parallel ADME profiling alongside brominated or pyridyl-substituted analogs enables direct, head-to-head comparison of how aroyl and N-substituent modifications impact metabolic stability, permeability, and solubility within a controlled chemical series.

Kinase Selectivity Panel Screening of an Under-Characterized 4-Fluorobenzoyl Pyrrole

The 4-fluorobenzoyl aroyl group represents a distinctly different pharmacophore from the published ortho-di-halogenated ERK5 inhibitor [1]. Systematic kinase panel screening of this compound—against ERK5, p38α, and a broader kinome panel—would establish whether the mono-fluoro para-substitution pattern retains any kinase inhibition or if it redirects activity toward different kinase targets entirely. Such data would significantly enhance the SAR understanding of the pyrrole-2-carboxamide class and potentially reveal new target engagement profiles [1].

Control Compound for Crystallography and Biophysical Studies

Since a high-resolution crystal structure is available for the 4-(2-bromo-6-fluorobenzoyl)-N-(pyridin-3-yl) analog in complex with ERK5 (PDB 5O7I) [1], the 4-fluorobenzoyl N-methoxyethyl derivative can serve as a control compound in comparative co-crystallization or biophysical assays (SPR, ITC, DSF) to determine whether the 4-fluorobenzoyl group engages the kinase hinge region differently and whether the methoxyethyl side chain alters the binding pose relative to the pyridinyl analog.

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